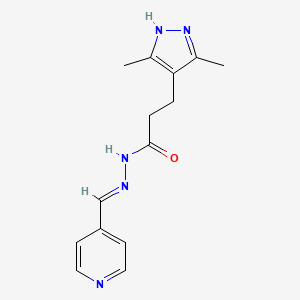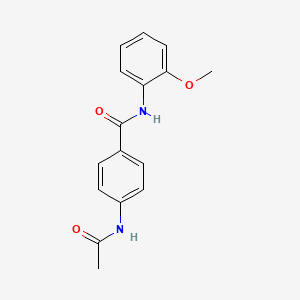![molecular formula C18H22N4O3 B5531534 4-[(6-methyl-3-pyridazinyl)oxy]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5531534.png)
4-[(6-methyl-3-pyridazinyl)oxy]-N-[2-(4-morpholinyl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to "4-[(6-methyl-3-pyridazinyl)oxy]-N-[2-(4-morpholinyl)ethyl]benzamide" involves multiple steps, including cyclocondensation, nucleophilic substitution, and reaction under mild conditions. For instance, the cyclocondensation of specific morpholinopyrimidine with bromo compounds under mild reaction conditions has been demonstrated, leading to the creation of new derivatives characterized by their spectroscopic and microanalytical data (Karimian et al., 2017).
Molecular Structure Analysis
The molecular structure and conformation of related benzamide compounds have been extensively studied. For example, a benzamide molecule with a morpholinone ring has been analyzed, showing a twist-boat conformation fused to a benzene ring, which is further linked to a sulfonamide system. This structure is stabilized by intra- and intermolecular hydrogen bonds (Pang et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving the compound and its derivatives often result in the formation of various metabolites or derivatives with distinct chemical properties. For instance, photochemical oxidation of a related morpholino-pyridazinone resulted in multiple products, illustrating the compound's reactivity under specific conditions (Maki et al., 1988).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solvate formation and crystal structure, have been a focus of research. The analysis of these properties contributes to a deeper understanding of the compound's behavior in different environments (Pang et al., 2006).
Chemical Properties Analysis
The chemical properties of "4-[(6-methyl-3-pyridazinyl)oxy]-N-[2-(4-morpholinyl)ethyl]benzamide" and its derivatives include their reactivity, interaction with other compounds, and the formation of metabolites. Studies have explored how these properties are influenced by molecular structure, leading to insights into potential applications and interactions (Maki et al., 1988).
properties
IUPAC Name |
4-(6-methylpyridazin-3-yl)oxy-N-(2-morpholin-4-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-14-2-7-17(21-20-14)25-16-5-3-15(4-6-16)18(23)19-8-9-22-10-12-24-13-11-22/h2-7H,8-13H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVTZMXMCGEDKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)C(=O)NCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(6-methyl-3-pyridazinyl)oxy]-N-[2-(4-morpholinyl)ethyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(1-cyclohexen-1-yl)ethyl]-2-ethyl-5-pyrimidinecarboxamide](/img/structure/B5531460.png)

![(3R*,4R*)-1-[(2-methoxyquinolin-4-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5531485.png)
![N'-[(1-benzyl-1H-indol-3-yl)methylene]benzenesulfonohydrazide](/img/structure/B5531489.png)
![2-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]phthalazin-1(2H)-one](/img/structure/B5531500.png)
![1-[(dimethylamino)sulfonyl]-N-(1-methylcycloheptyl)-3-piperidinecarboxamide](/img/structure/B5531512.png)
![N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5531520.png)
![N-ethyl-3-isopropyl-N-[2-(1H-pyrazol-1-yl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5531529.png)

![2-[(3-bromobenzyl)thio]-N'-(2-methoxy-5-nitrobenzylidene)acetohydrazide](/img/structure/B5531553.png)

![ethyl 4-{[3-(2-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B5531560.png)
